5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline
Brand Name: Vulcanchem
CAS No.: 406703-01-3
VCID: VC11650768
InChI: InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2
SMILES: C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H10Cl3N3O3
Molecular Weight: 398.6 g/mol

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline

CAS No.: 406703-01-3

Cat. No.: VC11650768

Molecular Formula: C16H10Cl3N3O3

Molecular Weight: 398.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline - 406703-01-3

Specification

CAS No. 406703-01-3
Molecular Formula C16H10Cl3N3O3
Molecular Weight 398.6 g/mol
IUPAC Name N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide
Standard InChI InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2
Standard InChI Key JVQVXNOWSRTHNJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₆H₁₀Cl₃N₃O₃, reflects a 398.6 g/mol molecular weight and a hybrid structure combining an indoline core with a dichlorophenoxy-acetylhydrazide substituent. The IUPAC name, N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide, precisely describes its functional groups and substitution pattern.

Table 1: Key Structural Identifiers

PropertyValue
CAS No.406703-01-3
Molecular FormulaC₁₆H₁₀Cl₃N₃O₃
Molecular Weight398.6 g/mol
SMILESC1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChI KeyJVQVXNOWSRTHNJ-UHFFFAOYSA-N
PubChem CID1524159

The presence of three chlorine atoms—two on the phenoxy ring and one on the indoline moiety—suggests enhanced lipophilicity and potential resistance to metabolic degradation, traits often leveraged in drug design.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline likely proceeds via a multi-step sequence:

  • Indoline Core Formation: Starting from 5-chloroindoline-2-one, generated via cyclization of 5-chloroanthranilic acid derivatives.

  • Hydrazide Incorporation: Condensation of the indoline intermediate with 2-(2,4-dichlorophenoxy)acetyl hydrazide, formed by reacting 2,4-dichlorophenoxyacetic acid with hydrazine.

Critical Reaction Steps

  • Chlorination: Electrophilic substitution to introduce chlorine atoms at specific positions.

  • Hydrazide Coupling: A nucleophilic acyl substitution between the indoline’s amine group and the activated carbonyl of the acetylhydrazide precursor.

Table 2: Hypothetical Synthesis Protocol

StepReactantsConditionsProduct
15-Chloroanthranilic acidCyclization (H₂SO₄, Δ)5-Chloroindoline-2-one
22,4-Dichlorophenoxyacetic acidHydrazine (EtOH, reflux)2-(2,4-Dichlorophenoxy)acetylhydrazide
35-Chloroindoline-2-one + HydrazideDCC coupling (DMF, RT)Target Compound

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H/¹³C NMR: Expected signals include a singlet for the hydrazide NH (δ 9.8–10.2 ppm), aromatic protons from the dichlorophenoxy group (δ 6.8–7.4 ppm), and the indoline C=O resonance (δ 175–180 ppm in ¹³C NMR).

  • Mass Spectrometry: A molecular ion peak at m/z 398.6 (M⁺) with fragmentation patterns indicative of Cl loss and hydrazide cleavage.

Biological Activity and Mechanistic Insights

Anticancer Hypotheses

The compound’s structural similarity to kinase inhibitors suggests possible activity against tyrosine kinases (e.g., EGFR or VEGFR). In silico docking studies could prioritize targets for in vitro validation.

Applications and Future Directions

Drug Discovery

This compound serves as a lead for optimizing antimicrobial and anticancer agents. Structure-activity relationship (SAR) studies could explore:

  • Replacement of chlorine with fluorine to modulate bioavailability.

  • Variation in the hydrazide side chain to enhance target selectivity.

Agricultural Chemistry

Dichlorophenoxy derivatives are historically used as herbicides. Functionalization with an indoline scaffold may yield novel plant growth regulators or antifungal agents for crop protection.

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